Pumiliotoxin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pumiliotoxin B is a natural product found in Oophaga pumilio, Pseudophryne coriacea, and other organisms with data available.
Scientific Research Applications
Chemical and Molecular Characteristics
Pumiliotoxin-B, an alkaloid produced by dart-poison frogs, has been studied for its structural and molecular orbital characteristics. Density Functional Theory (DFT) studies indicate the enol form of pumiliotoxin-B is more stable than the keto form, potentially due to better hydrogen bonding in the enol form. This stability is particularly evident in vacuum conditions (Türker, 2019).
Synthesis and Chemical Manipulation
Several studies have focused on the synthesis of pumiliotoxin variants:
- A method involving nickel-catalyzed epoxide-alkyne reductive cyclizations was used for the synthesis of pumiliotoxins 209F and 251D, highlighting the versatility of chemical manipulation of these compounds (Woodin & Jamison, 2007).
- A convergent approach was developed for preparing pumiliotoxin alkaloids, employing palladium-catalyzed cross-coupling reactions between homoallylic organozincs and vinyl iodides (Aoyagi et al., 2002).
Potential Medical Applications
While not directly related to pumiliotoxin B, research on similar compounds has explored potential medical applications:
- A bispecific biological drug targeting glioblastoma and its neovasculature in the brain was evaluated, providing insights into the therapeutic potential of toxin-derived compounds (Oh et al., 2011).
Biological Control and Environmental Impact
Gliotoxin, a compound similar to this compound, is used in agriculture for biological control. Its dual role as a medicinal agent and pathogenicity determinant in Aspergillus fumigatus illustrates the complex nature of these compounds (Scharf et al., 2016).
Properties
CAS No. |
67016-65-3 |
---|---|
Molecular Formula |
C19H33NO3 |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
(E,2R,3R,8Z)-8-[(8S,8aS)-8-hydroxy-8-methyl-1,2,3,5,7,8a-hexahydroindolizin-6-ylidene]-4,7-dimethyloct-4-ene-2,3-diol |
InChI |
InChI=1S/C19H33NO3/c1-13(7-8-14(2)18(22)15(3)21)10-16-11-19(4,23)17-6-5-9-20(17)12-16/h8,10,13,15,17-18,21-23H,5-7,9,11-12H2,1-4H3/b14-8+,16-10-/t13?,15-,17+,18-,19+/m1/s1 |
InChI Key |
WDSCDQQQRGGVPJ-AQABUGPSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](/C(=C/CC(C)/C=C\1/C[C@]([C@@H]2CCCN2C1)(C)O)/C)O)O |
SMILES |
CC(CC=C(C)C(C(C)O)O)C=C1CC(C2CCCN2C1)(C)O |
Canonical SMILES |
CC(CC=C(C)C(C(C)O)O)C=C1CC(C2CCCN2C1)(C)O |
Synonyms |
pumiliotoxin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.